molecular formula C18H23NO2S B5877345 N-cyclooctylnaphthalene-2-sulfonamide

N-cyclooctylnaphthalene-2-sulfonamide

Cat. No.: B5877345
M. Wt: 317.4 g/mol
InChI Key: RTMDTQDCTJVWLA-UHFFFAOYSA-N
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Description

N-cyclooctylnaphthalene-2-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its unique structure, which includes a naphthalene ring system and a cyclooctyl group. Sulfonamides have a wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctylnaphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with cyclooctylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Naphthalene-2-sulfonyl chloride+CyclooctylamineThis compound+HCl\text{Naphthalene-2-sulfonyl chloride} + \text{Cyclooctylamine} \rightarrow \text{this compound} + \text{HCl} Naphthalene-2-sulfonyl chloride+Cyclooctylamine→this compound+HCl

The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctylnaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N-cyclooctylnaphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclooctylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to effectively compete for binding sites.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-2-sulfonamide
  • Cyclooctylamine
  • N-cyclooctylbenzenesulfonamide

Uniqueness

N-cyclooctylnaphthalene-2-sulfonamide is unique due to the presence of both a naphthalene ring and a cyclooctyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other sulfonamides may not be able to fulfill.

Properties

IUPAC Name

N-cyclooctylnaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c20-22(21,19-17-10-4-2-1-3-5-11-17)18-13-12-15-8-6-7-9-16(15)14-18/h6-9,12-14,17,19H,1-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMDTQDCTJVWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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